molecular formula C20H21ClN6O2 B2664956 1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013875-69-8

1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2664956
M. Wt: 412.88
InChI Key: KKKSOCXMTIVQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known by its IUPAC name 1-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione, has a molecular formula of C22H25ClN6O2 . It is a complex organic molecule with a molecular weight of 440.9 g/mol .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a purine-2,6-dione core, a 3,5-dimethylpyrazol-1-yl group, and a 3-chlorobenzyl group . The exact 3D conformer and 2D structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its topological polar surface area is 76.3 Ų . The compound has a complexity of 693 .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, involving reactions with primary amines to yield compounds with significant cytotoxic properties against leukemia and carcinoma cell lines, underscores the potential of complex purine derivatives in cancer research (Deady et al., 2003).

Novel Synthesis Techniques

The synthesis of 6H-Pyrano[3,2‐e]pyrimidine‐2,4‐dione through regioselectively thermal sigmatropic rearrangement highlights innovative methods in creating purine derivatives, showcasing the adaptability of these compounds in chemical synthesis (Majumdar & Das, 1998).

Reactions with NH-Azoles

Studies on the reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles leading to various azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles demonstrate the chemical diversity and reactivity of purine-based compounds (Khaliullin et al., 2014).

Catalytic Applications

The use of theophylline, a purine derivative, as a catalyst for the synthesis of novel compounds illustrates the utility of purine analogs in facilitating chemical reactions, offering a green and efficient method for compound synthesis (Yazdani-Elah-Abadi et al., 2017).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c1-5-25-16-17(22-19(25)27-13(3)9-12(2)23-27)24(4)20(29)26(18(16)28)11-14-7-6-8-15(21)10-14/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKSOCXMTIVQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16854970

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.